1-Bromo-3-fluoropropan-2-ol (CAS 2107-08-6) is a small-molecule halogenated alcohol with the formula C₃H₆BrFO. Characterized by a C2 chiral center bearing a hydroxyl group, and distinct bromine and fluorine substituents at the C1 and C3 positions respectively , this compound is a versatile intermediate in organic synthesis.
Molecular FormulaC3H6BrFO
Molecular Weight156.98 g/mol
CAS No.2107-08-6
Cat. No.B1628113
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
1-Bromo-3-fluoropropan-2-ol
CAS
2107-08-6
Molecular Formula
C3H6BrFO
Molecular Weight
156.98 g/mol
Structural Identifiers
SMILES
C(C(CBr)O)F
InChI
InChI=1S/C3H6BrFO/c4-1-3(6)2-5/h3,6H,1-2H2
InChIKey
VOUMDHWNLNQWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
1-Bromo-3-fluoropropan-2-ol (CAS 2107-08-6) as a Halogenated Chiral Intermediate
1-Bromo-3-fluoropropan-2-ol (CAS 2107-08-6) is a small-molecule halogenated alcohol with the formula C₃H₆BrFO [1]. Characterized by a C2 chiral center bearing a hydroxyl group, and distinct bromine and fluorine substituents at the C1 and C3 positions respectively [2], this compound is a versatile intermediate in organic synthesis [3]. Its primary utility lies in introducing fluorinated chiral building blocks into pharmaceuticals and agrochemicals via its dual reactive handles for nucleophilic substitution .
[3] Kuujia. (n.d.). Cas no 2107-08-6 (1-bromo-3-fluoropropan-2-ol). Kuujia Chemical Database. View Source
Chiral Reactivity of 1-Bromo-3-fluoropropan-2-ol (CAS 2107-08-6) Precludes Simple Substitution
In-class compounds like 1,3-dibromopropan-2-ol or 1-chloro-3-fluoropropan-2-ol cannot be generically substituted for 1-Bromo-3-fluoropropan-2-ol . The target compound's specific combination of a chiral secondary alcohol center, flanked by a strong leaving group (bromine) and an electron-withdrawing fluorine atom, creates a unique stereoelectronic environment that governs its reactivity and selectivity in asymmetric transformations [1]. This differential substitution pattern directly impacts reaction kinetics and stereochemical outcomes in the synthesis of fluorinated chiral pharmaceuticals, making direct substitution without validation a significant risk to product yield and enantiomeric purity [2].
[2] Kuujia. (n.d.). Cas no 2107-08-6 (1-bromo-3-fluoropropan-2-ol). Kuujia Chemical Database. View Source
Quantitative Differentiation Data for 1-Bromo-3-fluoropropan-2-ol (CAS 2107-08-6)
Research Applications for 1-Bromo-3-fluoropropan-2-ol (CAS 2107-08-6) Based on Structure
Synthesis of Fluorinated Chiral Pharmaceutical Intermediates
1-Bromo-3-fluoropropan-2-ol is a chiral building block for asymmetric synthesis . Its C2 stereocenter allows for the introduction of a chiral fluorinated motif into drug candidates [1], leveraging the metabolic stability and bioavailability benefits conferred by a strategically placed fluorine atom .
Development of Novel Agrochemicals with Enhanced Properties
The dual halogenated structure of 1-Bromo-3-fluoropropan-2-ol enables its use as a key intermediate in the synthesis of novel agrochemicals . Its incorporation can modify the lipophilicity and metabolic profile of lead compounds, potentially leading to improved efficacy and environmental fate [2].
Chemical Biology and Mechanistic Probes
As an optically active alcohol, 1-Bromo-3-fluoropropan-2-ol can be used in the study of stereospecific enzyme-substrate interactions [1]. Its unique substitution pattern allows it to serve as a mechanistic probe to investigate the effects of halogenation and chirality on biological activity in a controlled, small-molecule format [3].
Material Science Precursor for Specialty Polymers
The compound's bifunctional reactivity provides a route to incorporate fluorinated, chiral moieties into polymer backbones . This can be exploited in the design of advanced materials with tailored properties, such as specific dielectric constants or surface energies [4].
[4] SpringerLink. (n.d.). Perfluoroalkyl Bromides and Iodides. SpringerLink Reference. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.